molecular formula C13H12N2O2 B2434053 N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 1018046-16-6

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B2434053
M. Wt: 228.251
InChI Key: SQJGZXYSAKJIED-UHFFFAOYSA-N
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Description

“N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide” is a chemical compound . It has been isolated from the Cynodon dactylon-associated endophytic fungus Cladosporium herbarum IFB-E002 and from a sponge-derived Aspergillus niger .


Synthesis Analysis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions .


Molecular Structure Analysis

The three-dimensional geometry of the compound has been determined by density functional theory calculations in the gas phase . The geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration .


Chemical Reactions Analysis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions . The efficiency for the monoalkyl substitution of 2-oxo-1,2-dihydropyridines was not as high as that for dialkyl substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.25. The HOMO-LUMO energies were calculated . The charge distribution of the compound has been calculated by Natural Population Analysis (NPA) approach .

Scientific Research Applications

Fluorescence Properties

  • Study 1 : Research on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide, has shown their potential in fluorescence. These compounds exhibit spectral-luminescence properties and measurable fluorescence quantum yield, indicating their utility in fluorescence-based applications (Ershov et al., 2015).

Kinase Inhibition

  • Study 2 : A study on substituted N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamides demonstrated their effectiveness as selective Met kinase inhibitors. This discovery is significant for cancer research, especially in targeting specific kinase pathways (Schroeder et al., 2009).

Regioselectivity in Reactions

  • Study 3 : The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide, was examined. This study contributes to the understanding of the reaction mechanisms and selectivity in the synthesis of such compounds, which is crucial in medicinal chemistry (Batalha et al., 2019).

Analgesic Properties

  • Study 4 : Chemical modifications of N-benzyl-2-oxo-1,2-dihydropyridine derivatives have been explored to optimize their biological properties, particularly for analgesic applications. This includes the study of various substituents to enhance analgesic effectiveness (Ukrainets et al., 2015).

Synthesis of Complex Molecules

  • Study 5 : Research has been conducted on synthesizing complex molecules using substituted 2-oxo-1,2-dihydropyridine compounds. These methods are critical in the synthesis of natural products and biologically active molecules, demonstrating the versatility of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its derivatives (Medvedeva et al., 2009).

Electrochemical Properties

  • Study 6 : The electrochemical oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides was studied, offering insights into the electrochemical behavior of similar structures, which is relevant for developing electrochemical sensors and devices (Memarian et al., 2011).

O-Benzylation in Organic Synthesis

  • Study 7 : The selective O-benzylation of 2-oxo-1,2-dihydropyridines, including N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide, plays a crucial role in organic synthesis. This process is important for the protection of functional groups in complex molecule synthesis (Zhou et al., 2018).

properties

IUPAC Name

N-benzyl-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-11(6-7-14-12)13(17)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJGZXYSAKJIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Citations

For This Compound
1
Citations
AP Walker, H Fan, JR Keown, V Margitich, JM Grimes… - bioRxiv, 2020 - ncbi.nlm.nih.gov
Influenza A virus and coronavirus strains cause a mild to severe respiratory disease that can result in death. Although vaccines exist against circulating influenza A viruses, such …
Number of citations: 19 www.ncbi.nlm.nih.gov

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